3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine
Overview
Description
3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine is a complex organic compound that features a piperazine ring substituted with a 4-chlorobenzoyl group and a pyridazine ring substituted with a 4-ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form 4-(4-chlorobenzoyl)piperazine.
Synthesis of the Pyridazine Core: The pyridazine core can be synthesized via a condensation reaction between hydrazine and a suitable diketone or dicarbonyl compound.
Coupling Reaction: The final step involves coupling the 4-(4-chlorobenzoyl)piperazine with the pyridazine derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group in the 4-chlorobenzoyl moiety, potentially converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzoyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with central nervous system receptors.
Biological Studies: The compound can be used in studies investigating its effects on cellular pathways and its potential as an inhibitor or activator of specific enzymes.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine would depend on its specific application. In medicinal chemistry, it could interact with neurotransmitter receptors or enzymes, modulating their activity. The piperazine ring is known for its ability to interact with various biological targets, while the pyridazine ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorobenzoyl)piperazine: Shares the piperazine and chlorobenzoyl moieties but lacks the pyridazine ring.
6-(4-Ethoxyphenyl)pyridazine: Contains the pyridazine and ethoxyphenyl groups but lacks the piperazine ring.
Uniqueness
3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to its individual components or similar compounds.
This compound’s unique structure allows for diverse interactions in biological systems, making it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O2/c1-2-30-20-9-5-17(6-10-20)21-11-12-22(26-25-21)27-13-15-28(16-14-27)23(29)18-3-7-19(24)8-4-18/h3-12H,2,13-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRSSWZBOQPMIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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